molecular formula C22H27N3O6S2 B2909745 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895454-24-7

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2909745
CAS No.: 895454-24-7
M. Wt: 493.59
InChI Key: WTIJAPSOXPBOSH-FCQUAONHSA-N
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Description

The compound (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups, a 2-ethoxyethyl chain at position 3, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The Z-configuration refers to the geometry of the imine bond (C=N) in the thiazole ring, which influences molecular planarity and interactions with biological targets.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-6-31-12-11-25-17-13-18(29-4)19(30-5)14-20(17)32-22(25)23-21(26)15-7-9-16(10-8-15)33(27,28)24(2)3/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIJAPSOXPBOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement with multiple functional groups, including a benzamide moiety and a thiazole ring, which may contribute to its interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C22H27N3O6S2C_{22}H_{27}N_{3}O_{6}S_{2}, with a molecular weight of approximately 493.6 g/mol. The structure is characterized by the following components:

  • Benzamide : Provides a versatile platform for biological activity.
  • Thiazole Ring : Known for its role in various biological processes.
  • Dimethylsulfamoyl Group : Enhances solubility and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various pathogens:

CompoundTarget PathogenActivity
(Z)-4-(N,N-dimethylsulfamoyl)...Staphylococcus aureusInhibition observed
(Z)-4-(N,N-dimethylsulfamoyl)...Escherichia coliInhibition observed
Related ThiazolidinonesBacillus subtilisComparable activity to reference drugs

Studies have shown that structural modifications can enhance the antibacterial efficacy of thiazole derivatives, suggesting that (Z)-4-(N,N-dimethylsulfamoyl)... may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound is supported by findings that demonstrate its ability to inhibit cancer cell proliferation. For instance, compounds with similar thiazole structures have been shown to disrupt Wnt signaling pathways in cancer cells, leading to reduced cell viability:

Study ReferenceCell LineIC50 Value
SW4802 µM
HCT1160.12 µM

These results indicate that the compound could serve as a lead for developing novel anticancer therapies targeting colorectal cancer.

The exact mechanisms through which (Z)-4-(N,N-dimethylsulfamoyl)... exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Disruption of Cellular Signaling Pathways : Similar compounds have been shown to interfere with pathways like Wnt/β-catenin, which is crucial for tumor growth.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Benzo[d]thiazole Derivatives

  • Compound : (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
    • Key Differences :
  • Substituents: Methoxyethyl (vs. ethoxyethyl) and methylsulfonyl (vs. dimethylsulfamoyl).
  • Impact: The ethoxyethyl group in the target compound increases lipophilicity (logP ~2.1 vs. The dimethylsulfamoyl group introduces hydrogen-bond donor/acceptor capacity, unlike the purely electron-withdrawing methylsulfonyl group .

1,2,4-Triazole Derivatives

  • Compounds [7–9] : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
    • Key Differences :
  • Core Structure: 1,2,4-Triazole (vs. benzothiazole).
  • Substituents: Phenylsulfonyl and difluorophenyl groups (vs. ethoxyethyl and dimethoxy).
  • Impact : The triazole core offers a smaller, more electron-deficient aromatic system, which may reduce π-π stacking interactions compared to benzothiazole. IR spectra confirm tautomeric forms (thione vs. thiol), absent in the rigid benzothiazole system .

1,3,4-Thiadiazole Derivatives

  • Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
    • Key Differences :
  • Core Structure: 1,3,4-Thiadiazole (vs. benzothiazole).
  • Substituents: Isoxazole and phenyl groups (vs. ethoxyethyl and dimethoxy).
  • IR spectra show C=O stretching at 1606 cm⁻¹, similar to the target compound’s benzamide carbonyl .
Physicochemical and Spectral Comparisons
Property / Compound Target Compound Compound Triazoles Thiadiazole
Molecular Formula C₂₃H₂₈N₄O₆S₂ (estimated) C₁₉H₂₀N₂O₆S₃ C₂₁H₁₆F₂N₄O₂S₂ (e.g., X=H) C₁₈H₁₂N₄O₂S
Molecular Weight ~552.6 468.6 ~478.5 348.39
Core Structure Benzo[d]thiazole Benzo[d]thiazole 1,2,4-Triazole 1,3,4-Thiadiazole
Key Substituents 5,6-Dimethoxy, 2-ethoxyethyl 6-Methylsulfonyl, 2-methoxyethyl Phenylsulfonyl, difluorophenyl Isoxazole, benzamide
IR Spectral Features C=O (~1680 cm⁻¹, assumed) Not reported νC=S (1247–1255 cm⁻¹), no C=O νC=O (1606 cm⁻¹)
Solubility (Predicted) Moderate (logP ~2.5) Low (logP ~3.0) Low (logP ~3.2) Moderate (logP ~2.8)

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